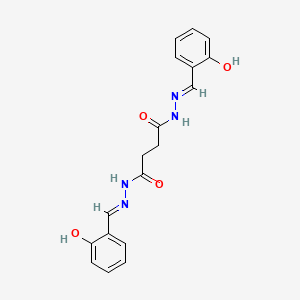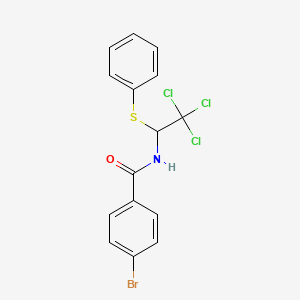![molecular formula C18H37NO2 B11709776 2-[Bis(1-methylethyl)amino]ethyl decanoate CAS No. 313499-42-2](/img/structure/B11709776.png)
2-[Bis(1-methylethyl)amino]ethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE is an organic compound with a complex structure, featuring a decanoate ester linked to a bis(propan-2-yl)aminoethyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[Bis(1-methylethyl)amino]ethyldecanoat beinhaltet typischerweise die Reaktion von Decansäure mit 2-[Bis(1-methylethyl)amino]ethanol. Die Reaktion wird in der Regel in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) durchgeführt, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan und einen Katalysator wie 4-Dimethylaminopyridin (DMAP), um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen .
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von 2-[Bis(1-methylethyl)amino]ethyldecanoat kontinuierliche Flussverfahren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen sind für die großtechnische Produktion von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[Bis(1-methylethyl)amino]ethyldecanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um die Estergruppe in einen Alkohol umzuwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Amine, Thiole und andere Nucleophile
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone
Reduktion: Alkohole
Substitution: Amide, Thioester
Wissenschaftliche Forschungsanwendungen
2-[Bis(1-methylethyl)amino]ethyldecanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Estern und Amiden.
Biologie: Die Verbindung wird auf ihr Potenzial als biochemischer Marker untersucht, um Enzymaktivitäten und Stoffwechselwege zu untersuchen.
Medizin: Die Forschung ist im Gange, um sein Potenzial als Medikamenten-Transporteur zu untersuchen, da es in der Lage ist, stabile Komplexe mit verschiedenen Medikamenten zu bilden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[Bis(1-methylethyl)amino]ethyldecanoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Substrat für Esterasen wirken, Enzyme, die Esterbindungen hydrolysieren, was zur Freisetzung von Decansäure und 2-[Bis(1-methylethyl)amino]ethanol führt. Diese Hydrolysereaktion ist entscheidend für seine biologische Aktivität und potenzielle therapeutische Anwendungen .
Wirkmechanismus
The mechanism of action of 2-[BIS(PROPAN-2-YL)AMINO]ETHYL DECANOATE involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[Bis(1-methylethyl)amino]ethanol: Ein Vorläufer bei der Synthese von 2-[Bis(1-methylethyl)amino]ethyldecanoat, bekannt für seinen Einsatz in der organischen Synthese und als Lösungsmittel.
2-[Bis(1-methylethyl)amino]ethylmethacrylat: Wird in der Polymerchemie zur Synthese von Spezialpolymeren verwendet.
2-[Bis(1-methylethyl)amino]ethylacetat: Ähnlich in der Struktur, aber mit unterschiedlichen Estergruppen, die in verschiedenen chemischen Reaktionen verwendet werden
Einzigartigkeit
2-[Bis(1-methylethyl)amino]ethyldecanoat ist aufgrund seiner spezifischen Estergruppe einzigartig, die ihm bestimmte chemische Eigenschaften und Reaktivität verleiht. Seine Fähigkeit, stabile Komplexe mit anderen Molekülen zu bilden, macht es wertvoll in der Medikamentenverabreichung und biochemischen Forschung.
Eigenschaften
CAS-Nummer |
313499-42-2 |
|---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]ethyl decanoate |
InChI |
InChI=1S/C18H37NO2/c1-6-7-8-9-10-11-12-13-18(20)21-15-14-19(16(2)3)17(4)5/h16-17H,6-15H2,1-5H3 |
InChI-Schlüssel |
UFVMRVRFBBXYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
